

Technical Deep Dive: Preclinical Characterization of DMP 728

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Compound of Interest

Compound Name: DMP 728 (methanesulfonate)

CAS No.: 155158-97-7

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A Next-Generation GPIIb/IIIa Antagonist

Executive Summary

DMP 728 is a cyclic peptide mimetic of the RGD (Arginine-Glycine-Aspartic acid) sequence, designed as a potent, specific, and reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (

). Developed by DuPont Merck, it represents a significant pivot in antithrombotic research during the 1990s, aiming to bridge the gap between intravenous efficacy (like abciximab) and the elusive goal of oral bioavailability for GPIIb/IIIa inhibitors.

This guide synthesizes the foundational preclinical data, focusing on its mechanistic precision, in vitro potency, and in vivo efficacy across canine models of coronary and carotid thrombosis.

Molecular Mechanism & Rational Design

1.1 The Target: GPIIb/IIIa Integrin

The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.^[1] Regardless of the activating stimulus (ADP, collagen, thrombin), aggregation requires the binding of fibrinogen

to activated GPIIb/IIIa receptors, forming bridges between platelets.

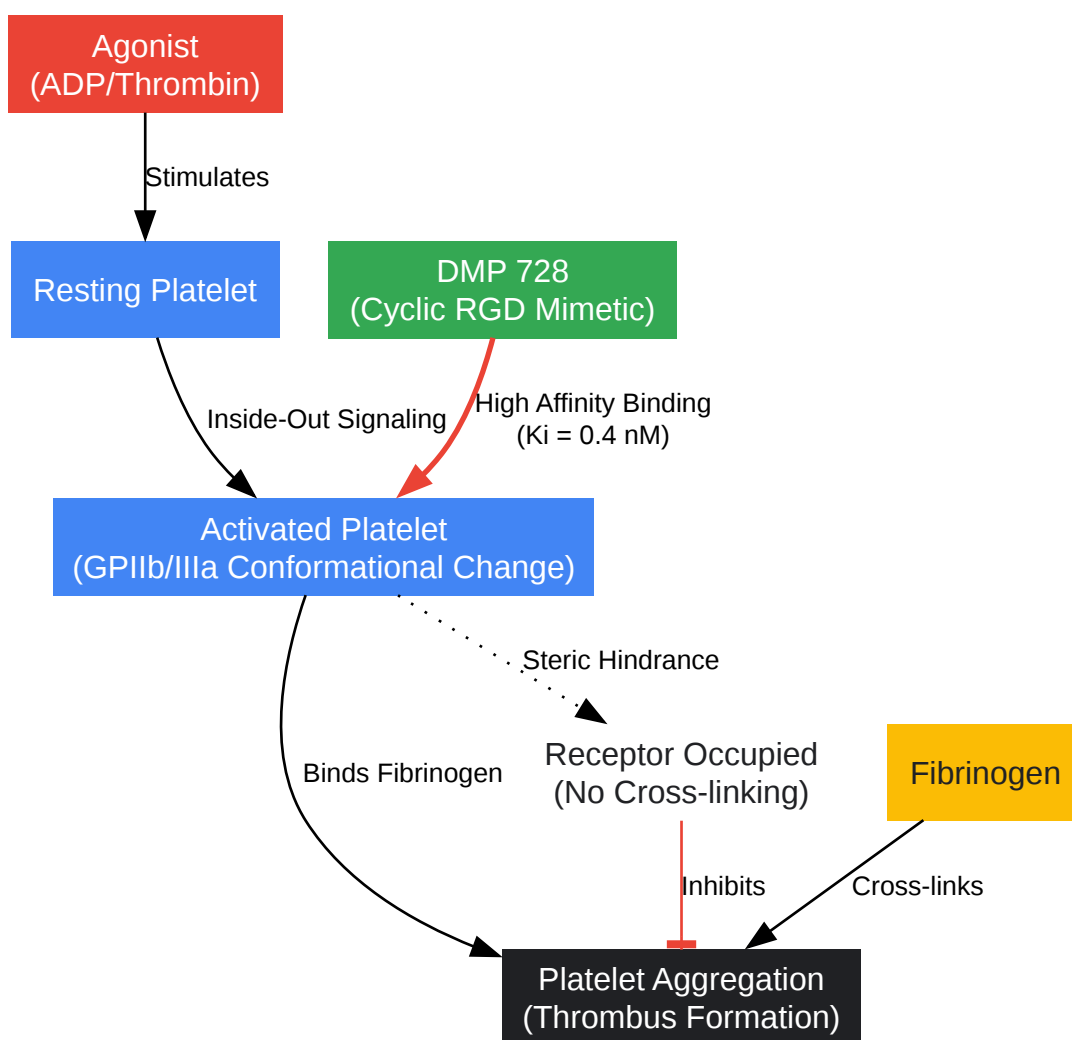
1.2 Compound Architecture

DMP 728 (molecular weight ~656.7 Da) is a cyclic peptide engineered to mimic the RGD sequence found in fibrinogen.

- Chemical Identity: Cyclo[D-2-aminobutyryl-N-methyl-L-arginyl-glycyl-L-aspartyl-3-aminomethyl-benzoic acid] methanesulfonate salt.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Design Logic: Cyclization constrains the peptide conformation, enhancing affinity and metabolic stability compared to linear RGD peptides. The inclusion of non-natural amino acids prevents rapid proteolysis.

1.3 Mechanism of Action

DMP 728 acts as a competitive antagonist. It occupies the RGD-binding pocket on the GPIIb/IIIa complex, sterically hindering fibrinogen access. Unlike monoclonal antibodies (e.g., 7E3/abciximab), DMP 728 has a short half-life and rapid reversibility, a critical safety feature for managing bleeding risks.



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Figure 1: Mechanism of Action. DMP 728 competitively binds to the activated GPIIb/IIIa receptor, preventing fibrinogen-mediated platelet cross-linking.

In Vitro Pharmacology & Characterization[4][5][6]

2.1 Binding Affinity and Selectivity

DMP 728 demonstrates high specificity for the

integrin, avoiding cross-reactivity with the vitronectin receptor (

) which is crucial for endothelial cell adhesion.[3] This selectivity profile minimizes the risk of disrupting vascular integrity.

Table 1: In Vitro Potency Profile

Parameter	Assay Target	Value (Mean \pm SEM)	Significance
IC50	ADP-induced Aggregation (Human PRP)	46 \pm 2 nM	Highly Potent
IC50	Fibrinogen Binding (Purified Receptor)	0.6 \pm 0.1 nM	Direct Receptor Blockade
IC50	Fibrinogen Binding (Intact Platelets)	2.3 \pm 0.8 nM	Physiological Relevance
Selectivity	vs. Vitronectin Receptor	> 1000-fold	High Specificity

2.2 Clot Dispersion (Thrombolysis)

Beyond prevention, DMP 728 exhibits "disaggregatory" properties.^[4] In light transmission aggregometry, addition of DMP 728 to pre-formed aggregates resulted in dose-dependent reversal of aggregation. This suggests potential utility in acute thrombotic settings to destabilize fresh thrombi.

In Vivo Efficacy: Canine Models^{[1][2][4][5][6][7][8]}

The preclinical validation of DMP 728 relied heavily on canine models due to the similarity between canine and human platelet GPIIb/IIIa physiology.

3.1 The Folts Model (Coronary Artery Thrombosis)

This model simulates unstable angina by creating a critical stenosis in the coronary artery with endothelial damage, leading to Cyclic Flow Reductions (CFRs).

- Protocol:
 - Anesthesia: Pentobarbital sodium (30 mg/kg IV).
 - Instrumentation: Left thoracotomy; isolation of the circumflex coronary artery.

- Damage: Mechanical crushing of the vessel wall with forceps.
 - Stenosis: Placement of a plastic cylinder to reduce lumen diameter by ~70%.
 - Monitoring: Doppler flow probe measures blood flow. CFRs (periodic thrombosis and embolization) are established.
 - Intervention: DMP 728 administered IV or PO.[1][5]
- Results:
 - IV Efficacy: Abolished CFRs at 0.01 mg/kg.[1]
 - Oral Efficacy: Abolished CFRs at <0.6 mg/kg.[1][5]
 - Comparison: Significantly more potent than aspirin in this shear-dependent model.

3.2 Electrolytic Carotid Artery Thrombosis

This model utilizes electrical current to induce intimal injury, triggering a platelet-rich thrombus.

- Results: DMP 728 (0.1 - 1.0 mg/kg IV or PO) prevented primary thrombosis in 60-100% of animals.[1][5]



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Figure 2: Experimental Workflow for the Folts Coronary Thrombosis Model.

Pharmacokinetics (PK) & Safety

4.1 PK Profile

DMP 728 was designed to overcome the poor oral bioavailability of typical peptides.

- Absorption: Rapid oral absorption in dogs (~1.4 hours).

- Bioavailability: Absolute oral bioavailability of 8% to 12%.^{[1][5]} While low compared to small molecules, this was significant for a peptide at the time.
- Elimination: Excreted largely unchanged in the urine, indicating high metabolic stability but dependence on renal clearance.^[1]
- Protein Binding: Low (15-25%), ensuring a high fraction of free drug is available to bind platelets.

4.2 Bleeding Time vs. Antithrombotic Effect

A critical safety metric for GPIIb/IIIa inhibitors is the therapeutic window between efficacy and bleeding risk.

- Observation: DMP 728 prolonged template bleeding time in a dose-dependent manner.^{[1][2][6][7][5][8][9]}
- Reversibility: Crucially, bleeding time normalized faster than the inhibition of platelet aggregation.^{[1][6][7][5]} This "dissociation" suggests a safety margin where antithrombotic protection persists as bleeding risk subsides.
- Thrombocytopenia: No acute reduction in platelet count was observed in canine studies (0.1 to 1.0 mg/kg).^[1]

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